molecular formula C6H12ClNO3 B2734950 2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride CAS No. 1909319-63-6

2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride

Cat. No. B2734950
M. Wt: 181.62
InChI Key: DZEDTYUGVUIVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H11NO3.ClH . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of this compound is 181.62 . The IUPAC name is 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Chiral Compounds

Chiral 1,3-oxazinan-2-ones, which are valuable intermediates in pharmaceutical compound synthesis and amino alcohol production, can be synthesized from carbohydrate derivatives. This process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, showcasing the use of related structures in the preparation of chiral intermediates for further chemical transformations (Jean-Rene Ella-Menye et al., 2005).

Ionic Liquids from Amino Acids

Amino acids, due to their dual functionality with a carboxylic acid residue and an amino group, have been used to prepare ionic liquids. These amino acid ionic liquids (AAILs) display unique properties based on the side groups of the amino acids involved, opening new avenues for application in various domains including green chemistry and material science (H. Ohno & K. Fukumoto, 2007).

Microbial Production of Carboxylic Acids

Biotechnological methods have been developed for the production of oxo- and hydroxycarboxylic acids, offering a "green" alternative to traditional chemical synthesis. These microbiologically produced acids serve as new building blocks in organic synthesis, underscoring the potential of biological processes in generating key chemical intermediates (A. Aurich et al., 2012).

Dye Synthesis for Liquid Crystal Displays

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized as dyes with potential applications in liquid crystal displays (LCDs). This research highlights the utility of specific carboxylic acid derivatives in developing materials for advanced electronic applications (V. Bojinov & I. Grabchev, 2003).

Amidation of Carboxylic Acids

(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been identified as an efficient and selective coupling agent for the amidation of carboxylic acids. This method facilitates the chemoselective formation of amides from both aliphatic and aromatic carboxylic acids and amines, demonstrating the versatility of carboxylic acid derivatives in synthetic organic chemistry (Seung-Beom Kang et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)oxolane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDTYUGVUIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride

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